1-Bromo-2-((4-methylpentyl)oxy)cyclohexane
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Overview
Description
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a 4-methylpentyl group is attached to the second carbon through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane can be synthesized through a multi-step process. One common method involves the following steps:
Preparation of 4-methyl-1-pentanol: This can be synthesized by the reduction of 4-methylpentanal using a reducing agent such as sodium borohydride (NaBH4).
Bromination of 4-methyl-1-pentanol: The alcohol group in 4-methyl-1-pentanol is converted to a bromide using phosphorus tribromide (PBr3) to yield 1-bromo-4-methylpentane.
Formation of this compound: The final step involves the reaction of 1-bromo-4-methylpentane with cyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-((4-methylpentyl)oxy)cyclohexanol.
Oxidation: Formation of 2-((4-methylpentyl)oxy)cyclohexanone or 2-((4-methylpentyl)oxy)cyclohexanoic acid.
Reduction: Formation of 2-((4-methylpentyl)oxy)cyclohexane.
Scientific Research Applications
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The 4-methylpentyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylpentane: Similar in structure but lacks the cyclohexane ring.
2-Bromo-4-methylpentane: Similar in structure but with the bromine atom on the second carbon.
1-Bromo-2-methylcyclohexane: Similar in structure but with a methyl group instead of the 4-methylpentyl group.
Uniqueness
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromine atom and a 4-methylpentyl group attached to a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H23BrO
- Molecular Weight : 263.21 g/mol
- CAS Number : 1249024-52-9
- Purity : Typically 98% .
Mechanisms of Biological Activity
This compound exhibits biological activity through several mechanisms:
- Inhibition of Pathogens : Similar compounds have been shown to act against various pathogens, including viruses, bacteria (both Gram-positive and Gram-negative), and protozoa. The inhibition of ligand-receptor interactions (e.g., PDGF and IL-6) has been noted, suggesting potential applications in inflammatory diseases .
- Protein Interaction Modulation : The compound may influence protein interactions, particularly with transcription factors like NF-kB, which are critical in inflammatory responses and cancer .
Antimicrobial Activity
A study investigating cyclohexane derivatives indicated that similar compounds could inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways .
In Vitro Studies
In vitro assays have demonstrated that derivatives of cyclohexane exhibit varying degrees of inhibition against specific enzymes and receptors. For example, compounds related to this compound showed significant inhibition of phospholipase A2, an enzyme involved in inflammatory processes .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with other brominated compounds suggests that the presence of the bromo group enhances lipophilicity, which may improve membrane permeability and bioavailability .
Compound | IC50 (μM) | Biological Target | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Related Brominated Compound A | 5.6 | Phospholipase A2 | |
Related Brominated Compound B | 12.3 | IL-6 Inhibition |
Toxicological Considerations
While exploring the biological activity, it is crucial to consider the toxicological profile. Chronic exposure to brominated compounds has been associated with respiratory irritation and neurological symptoms, emphasizing the need for careful evaluation in therapeutic contexts .
Properties
Molecular Formula |
C12H23BrO |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-bromo-2-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)6-5-9-14-12-8-4-3-7-11(12)13/h10-12H,3-9H2,1-2H3 |
InChI Key |
NXVCKNSMCURLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC1CCCCC1Br |
Origin of Product |
United States |
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